(S)-Alyssin
Description
Origin and Classification of Alyssin (B1664812) as a Glucosinolate-Derived Isothiocyanate
Alyssin's identity is intrinsically linked to its botanical origins and its formation through a specific biochemical pathway. It is not a primary metabolite directly involved in the growth and development of a plant, but rather a secondary metabolite with specialized functions.
Natural Occurrence in Brassicaceae Family Plants
Alyssin is found in plants belonging to the Brassicaceae family, also known as the mustard family. ubc.caunc.edu This large family is of significant economic importance, encompassing a wide range of vegetables such as broccoli, cabbage, cauliflower, and mustard. ubc.ca Plants in this family are characterized by the presence of sulfur-containing compounds called glucosinolates. nih.gov These compounds are responsible for the pungent flavor and aroma associated with many of these plants. nih.govwikipedia.org
The Brassicaceae family is extensive, with about 350 genera and 3,000 species, primarily found in the temperate regions of the Northern Hemisphere. ubc.ca The presence of glucosinolates and their breakdown products, like alyssin, is a defining characteristic of this botanical family. nih.gov
Specific Association with Alyssum Species
As its name suggests, alyssin has a specific association with plants of the genus Alyssum. wikipedia.orgdrought-garden.com This genus includes over a hundred species of flowering plants native to Europe, Asia, and northern Africa. wikipedia.org Alyssum species are typically small herbaceous plants or shrubs with clusters of small flowers. wikipedia.orgdrought-garden.com While the widely known "sweet alyssum" is now classified under the genus Lobularia, the historical and chemical connections remain. wikipedia.orgncsu.eduwisc.edu The presence of alyssin in these plants is a key aspect of their chemical profile.
Chemical Classification as an Isothiocyanate (ITC)
Chemically, alyssin is classified as an isothiocyanate (ITC). scilit.comnih.govresearchgate.netnih.gov Isothiocyanates are organic compounds characterized by the presence of the functional group -N=C=S. wikipedia.orgnih.gov This functional group is highly reactive and is central to the biological activities of these compounds. foodandnutritionjournal.org Alyssin is one of many isothiocyanates derived from plants. Other well-known examples include sulforaphane (B1684495) from broccoli and allyl isothiocyanate from mustard and wasabi. nih.govacs.org The general structure of isothiocyanates consists of an alkyl or aryl group attached to the nitrogen atom of the isothiocyanate functional group.
Role as a Glucosinolate Breakdown Product
Alyssin is not present in an intact plant in its active form. Instead, it is formed as a breakdown product of a precursor molecule called a glucosinolate. scilit.comresearchgate.netnih.govmdpi.com Glucosinolates are stored separately within the plant's cells from an enzyme called myrosinase. nih.gov When the plant tissue is damaged, for instance, by chewing or cutting, the glucosinolates and myrosinase come into contact. nih.govnih.gov This interaction triggers a hydrolysis reaction that cleaves the glucose molecule from the glucosinolate, leading to the formation of an unstable intermediate that then rearranges to form an isothiocyanate, such as alyssin. nih.govnih.gov This process is a defense mechanism for the plant against herbivores and pathogens. wikipedia.org The specific isothiocyanate produced depends on the structure of the side chain of the parent glucosinolate. nih.gov
Historical Context of Isothiocyanate Research
The study of isothiocyanates, including alyssin, is part of a broader field of research into the health-promoting properties of plant-derived compounds.
Recognition of Chemopreventive Activities of Glucosinolates and ITCs
Research into glucosinolates and their isothiocyanate derivatives has a history rooted in the observation of the health benefits associated with diets rich in cruciferous vegetables. scilit.comnih.gov Epidemiological studies have suggested a link between the consumption of these vegetables and a reduced risk of certain cancers. nih.govmdpi.com This led scientists to investigate the specific compounds responsible for these potential protective effects.
Early research identified isothiocyanates as potent inducers of phase II detoxification enzymes, which help to neutralize and eliminate carcinogens from the body. nih.gov Seminal work in the 1990s on sulforaphane from broccoli highlighted the ability of isothiocyanates to modulate these protective enzymatic pathways. nih.gov This discovery spurred further investigation into the various mechanisms by which isothiocyanates, as a class, exert their chemopreventive activities. These mechanisms are now understood to include the induction of apoptosis (programmed cell death) in cancer cells, the arrest of the cell cycle, and anti-inflammatory effects. nih.govresearchgate.net The recognition of these multifaceted activities has established glucosinolates and their derived isothiocyanates as a significant area of focus in cancer chemoprevention research. scilit.comnih.govnih.gov
Interactive Data Tables
Table 1: Classification of Alyssin
| Category | Description |
| Chemical Class | Isothiocyanate (ITC) |
| Functional Group | -N=C=S |
| Origin | Natural Product |
| Precursor | Glucosinolate |
| Enzyme | Myrosinase |
Table 2: Natural Sources of Alyssin and Related Compounds
| Plant Family | Genus | Common Name | Key Compounds |
| Brassicaceae | Alyssum | Alyssum | Alyssin |
| Brassicaceae | Brassica | Broccoli, Cabbage | Sulforaphane, Other ITCs |
| Brassicaceae | Sinapis | Mustard | Allyl isothiocyanate |
Structure
2D Structure
Properties
CAS No. |
167963-04-4 |
|---|---|
Molecular Formula |
C7H13NOS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
1-isothiocyanato-5-[(S)-methylsulfinyl]pentane |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3/t11-/m0/s1 |
InChI Key |
IUUQPVQTAUKPPB-NSHDSACASA-N |
Canonical SMILES |
CS(=O)CCCCCN=C=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alyssin, (S)-; Alyssin, (+)- |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of Alyssin
The formation of alyssin (B1664812) is a multi-step process that begins with a glucosinolate precursor and culminates in an enzymatic hydrolysis reaction. This pathway is a classic example of how plants synthesize specialized metabolites for defense and interaction with their environment.
Glucosinolate Precursor Pathway
The direct precursor to alyssin is a glucosinolate known as glucoalyssin (B1243939), which is chemically identified as (R/S)-5-(methylsulfinyl)pentyl glucosinolate. Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of the order Brassicales.
Glucoalyssin is recognized as the immediate precursor to alyssin. researchgate.net Like other glucosinolates, it possesses a core structure consisting of a β-D-glucopyranose residue linked via a sulfur atom to a sulfonated oxime moiety. The variable side chain, in this case, a 5-(methylsulfinyl)pentyl group, determines the identity of the resulting isothiocyanate upon hydrolysis. The enzymatic hydrolysis of glucoalyssin directly yields alyssin, a 5-(methylsulfinyl)pentyl isothiocyanate. researchgate.netnih.gov
The biosynthesis of aliphatic glucosinolates, including glucoalyssin, is a well-studied pathway that can be divided into three main stages: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modification of the side chain. nih.govnumberanalytics.com
The biosynthesis of glucoalyssin begins with the amino acid methionine. nih.govresearchgate.net The side chain of methionine undergoes a series of iterative chain elongation cycles to produce longer-chain amino acid precursors. researchgate.netnih.gov Each cycle adds a single methylene (B1212753) group to the side chain. researchgate.net For glucoalyssin, which has a five-carbon side chain derived from methionine, this involves multiple rounds of elongation. The process that forms the C5 side chain of glucoberteroin (5-(methylthio)pentyl glucosinolate), the immediate precursor to glucoalyssin, involves four such cycles.
The key enzymes involved in each chain elongation cycle are:
Branched-chain amino acid aminotransferases (BCATs) : These enzymes initiate the cycle by converting the parent amino acid into its corresponding 2-oxo acid. nih.govmdpi.com
Methylthioalkylmalate synthases (MAMs) : These enzymes catalyze the condensation of the 2-oxo acid with acetyl-CoA. nih.govnih.gov
Isopropylmalate isomerases (IPMIs) : These enzymes isomerize the resulting intermediate. researchgate.net
Isopropylmalate dehydrogenases (IPMDHs) : These enzymes carry out an oxidative decarboxylation to yield a chain-elongated 2-oxo acid, which can then undergo another round of elongation or proceed to the next stage of biosynthesis. nih.govresearchgate.net
Table 1: Enzymes in the Chain Elongation Pathway of Aliphatic Glucosinolates
| Enzyme Family | Abbreviation | Function |
| Branched-chain amino acid aminotransferase | BCAT | Deamination of amino acid to 2-oxo acid |
| Methylthioalkylmalate synthase | MAM | Condensation with acetyl-CoA |
| Isopropylmalate isomerase | IPMI | Isomerization |
| Isopropylmalate dehydrogenase | IPMDH | Oxidative decarboxylation |
Once the appropriate chain-elongated amino acid is synthesized, it enters the pathway for the formation of the core glucosinolate structure. This process involves several key enzymatic steps: numberanalytics.com
Oxidation : Cytochrome P450 monooxygenases of the CYP79 family convert the amino acid to an aldoxime. nih.gov
S-Glucosylation : The aldoxime is then converted to a thiohydroximate, which is subsequently glucosylated by UDP-glucose:thiohydroximate S-glucosyltransferases (S-GT) to form a desulfoglucosinolate. nih.gov
Sulfation : The final step in the core structure formation is the sulfation of the desulfoglucosinolate by sulfotransferases (SOTs), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, to yield the intact glucosinolate. nih.gov
Table 2: Key Enzymes in Core Glucosinolate Structure Formation
| Enzyme Family | Abbreviation | Function |
| Cytochrome P450 | CYP79 | Conversion of amino acid to aldoxime |
| UDP-glucose:thiohydroximate S-glucosyltransferase | S-GT | Glucosylation to form desulfoglucosinolate |
| Sulfotransferase | SOT | Sulfation to form the final glucosinolate |
The diversity of glucosinolates arises from secondary modifications of their side chains. nih.gov In the case of glucoalyssin, the key secondary modification is the S-oxygenation of its immediate precursor, glucoberteroin (5-(methylthio)pentyl glucosinolate). This reaction converts the methylthioether group into a methylsulfinyl (sulfoxide) group. nih.gov This oxidation is catalyzed by a specific family of flavin-monooxygenases, designated as FMO GS-OX. nih.govuniprot.org In Arabidopsis thaliana, FMO GS-OX1 has been identified as the enzyme responsible for the S-oxygenation of methylthioalkyl glucosinolates to produce methylsulfinylalkyl glucosinolates like glucoalyssin. nih.gov
Biosynthetic Steps of Aliphatic Glucosinolates Relevant to Glucoalyssin
Myrosinase-Mediated Hydrolysis and Alyssin Formation
The final step in the formation of alyssin is the hydrolysis of its precursor, glucoalyssin. This reaction is catalyzed by the enzyme myrosinase (a thioglucosidase). nih.govresearchgate.net In intact plant tissue, myrosinase and glucosinolates are physically separated. frontiersin.org However, when the plant tissue is damaged, for instance by herbivory or crushing, they come into contact, initiating the hydrolysis reaction. researchgate.net
Myrosinase cleaves the thioglucosidic bond in glucoalyssin, releasing a glucose molecule and an unstable aglycone. nih.govresearchgate.net This aglycone then spontaneously undergoes a Lossen-like rearrangement, which results in the formation of the corresponding isothiocyanate, alyssin (5-methylsulfinylpentyl isothiocyanate), and a sulfate ion. nih.gov The release of these pungent and often bioactive isothiocyanates serves as a defense mechanism for the plant. mdpi.com
Mechanism of Enzymatic Hydrolysis by Myrosinase (β-thioglucoside glucohydrolases)
The enzymatic hydrolysis of glucosinolates like alyssin is catalyzed by myrosinase (EC 3.2.1.147), a β-thioglucoside glucohydrolase. taylorandfrancis.com This process is initiated when plant tissue is damaged, for instance by herbivore feeding or mechanical disruption, which allows myrosinase to come into contact with its glucosinolate substrate. taylorandfrancis.comnih.gov
The catalytic mechanism involves the cleavage of the β-thioglucosidic bond in the alyssin molecule. frontiersin.orgnih.gov This hydrolysis releases a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate. nih.govnih.gov This aglycone then undergoes a spontaneous chemical rearrangement known as the Lossen rearrangement. This rearrangement results in the formation of sulfate and the corresponding isothiocyanate (ITC), in this case, allyl isothiocyanate (AITC). taylorandfrancis.comnih.gov
Studies on the stereochemistry of this reaction, using the allylglucosinolate (B1242915) sinigrin (B192396) as a substrate, have shown that myrosinase operates with a mechanism that retains the anomeric configuration at the point of cleavage. acs.org This suggests a double displacement reaction mechanism, which is common for O-glycosidases and involves the formation of a covalent glucosyl-enzyme intermediate. acs.org
Cellular Compartmentalization of Glucosinolates and Myrosinases
To prevent autotoxicity in intact plant tissues, alyssin and myrosinase are spatially separated at both the cellular and subcellular levels. nih.govnih.gov This sequestration is a critical feature of the "mustard oil bomb" defense system. nih.govnsf.gov
In many Brassica species, glucosinolates are primarily stored in specialized sulfur-rich cells known as S-cells, which are often located near the vascular tissues. nih.gov Conversely, myrosinase is accumulated in distinct idioblasts called myrosin cells. nih.govfrontiersin.org Both the glucosinolates in S-cells and the myrosinases in myrosin cells are typically stored within the vacuoles of their respective cells. nih.gov This "dual-cell" system ensures that the enzyme and substrate only mix upon tissue disruption. nih.gov
In addition to this tissue-level separation, subcellular compartmentalization also plays a role. In some cases, atypical myrosinases can be found in the endoplasmic reticulum (ER)-derived organelles called ER bodies, while their glucosinolate substrates are stored in the vacuole of the same cell. nih.gov This enables a "single-cell" defense system, again relying on the rupture of internal compartments to initiate the hydrolysis. nih.gov
Factors Influencing Myrosinase Activity and ITC Yield
The rate of alyssin hydrolysis and the specific nature of the resulting products are influenced by several biochemical and environmental factors. The yield of allyl isothiocyanate is not always quantitative, as the reaction can be diverted to produce other compounds like nitriles or thiocyanates. taylorandfrancis.comfrontiersin.org
Key factors include:
pH: The formation of isothiocyanates via the Lossen rearrangement is favored at neutral pH. At lower, more acidic pH values, the unstable aglycone is more likely to degrade into a nitrile (in this case, allyl cyanide) and elemental sulfur, as protons can block the rearrangement. researchgate.net
Temperature: Myrosinase activity is temperature-dependent. While moderate heating can sometimes increase ITC yield by inactivating inhibitory proteins, higher temperatures, such as those used in cooking, will denature and inactivate the myrosinase enzyme, significantly reducing or preventing ITC formation. nih.gov
Cofactors and Proteins: The presence of certain cofactors can modulate myrosinase activity. Ascorbic acid (Vitamin C) is a known activator of myrosinase. nih.gov Conversely, other proteins present in the plant can alter the outcome of the hydrolysis. Epithiospecifier proteins (ESP) can interact with the aglycone intermediate to promote the formation of epithionitriles instead of isothiocyanates, particularly when the glucosinolate has a terminal double bond in its side chain, as alyssin does. researchgate.netresearchgate.net Ferrous ions (Fe²⁺) have also been shown to influence the reaction products. nih.gov
| Factor | Effect on Myrosinase/ITC Yield |
| pH | Neutral pH favors ITC formation; low pH favors nitrile formation. researchgate.net |
| Temperature | Activity increases with temperature to an optimum, then decreases as the enzyme denatures at high temperatures. nih.govmdpi.com |
| Ascorbic Acid | Acts as an enzyme activator, promoting activity. nih.gov |
| Epithiospecifier Protein (ESP) | Diverts hydrolysis from ITC to epithionitrile formation. researchgate.netresearchgate.net |
| Ferrous Ions (Fe²⁺) | Can influence the type of end product formed from hydrolysis. nih.gov |
Metabolic Fates of Alyssin Post-Formation in Biological Systems (non-human, non-clinical)
Once allyl isothiocyanate is formed from alyssin, it can be metabolized by various non-human biological systems, particularly by insects that feed on Brassica plants and by soil microorganisms. These organisms have evolved detoxification mechanisms to cope with the toxicity of ITCs.
Enzymatic Degradation Pathways and Byproducts
In herbivorous insects, a primary detoxification route for ITCs is the mercapturic acid pathway. This involves the enzymatic conjugation of the electrophilic isothiocyanate group with the thiol group of glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). mdpi.com This initial conjugate can then be further processed through enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to form a mercapturic acid, which is more water-soluble and can be readily excreted. mdpi.com
Another identified degradation pathway in insects, such as the larvae of the cabbage root fly (Delia radicum), involves the hydrolysis of the ITC to form a corresponding amine and other byproducts. nih.gov In this pathway, the allyl isothiocyanate would be hydrolyzed to form allylamine. nih.gov This conversion renders the compound less toxic and more easily excretable. nih.gov Gut microbiota of herbivorous insects, including bacteria such as Pantoea and Pseudomonas, also play a significant role in metabolizing and detoxifying isothiocyanates. mdpi.com
In soil, ITCs like allyl isothiocyanate are degraded by microbial activity. nih.gov The degradation products can vary depending on the soil type and its microbial community. The primary identified volatile breakdown products are often the corresponding nitrile (allyl cyanide) and amine (allylamine). nih.gov
| Organism/System | Degradation Pathway | Key Enzymes/Processes | Byproducts |
| Herbivorous Insects | Mercapturic Acid Pathway | Glutathione S-transferases (GSTs) | Glutathione conjugates, mercapturic acids. mdpi.com |
| Herbivorous Insects | Hydrolysis | Isothiocyanate hydrolases | Amines (e.g., allylamine), acetamides. nih.gov |
| Soil Microbes | Microbial Degradation | Various microbial enzymes | Nitriles (allyl cyanide), Amines (allylamine). nih.gov |
Structural Elucidation and Advanced Analytical Methodologies in Alyssin Research
Chromatographic Separation Techniques for Alyssin (B1664812) and Related Compounds
Chromatography is an indispensable tool in the study of alyssin and other isothiocyanates. The choice of technique depends on the specific research question, from quantifying hydrolysis products to resolving stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the qualitative analysis of the breakdown products of glucosinolates, the precursors to isothiocyanates like alyssin. cabidigitallibrary.org This technique is particularly well-suited for identifying volatile compounds formed during enzymatic hydrolysis. In this process, the parent glucosinolate is broken down, often by the enzyme myrosinase, to yield isothiocyanates. cabidigitallibrary.org
Research on the chemical composition of Lunaria annua (annual honesty) has utilized GC-MS to analyze the volatiles produced after enzymatic hydrolysis. These studies have successfully identified alyssin, chemically known as 5-(methylsulfinyl)pentyl-isothiocyanate, as a significant degradation product. cabidigitallibrary.org The analysis revealed the presence of alyssin in various parts of the plant, demonstrating the utility of GC-MS in profiling the isothiocyanate content derived from glucosinolate precursors. cabidigitallibrary.org
Table 1: Alyssin Content in Lunaria annua Extracts via GC-MS Analysis cabidigitallibrary.org
| Plant Part | Percentage of Alyssin in Extract |
|---|---|
| Seed | 7.51% |
This table shows the relative abundance of alyssin among the volatile breakdown products identified by GC-MS in different parts of the Lunaria annua plant.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of isothiocyanates and their parent glucosinolates. mdpi.com HPLC systems are often coupled with advanced detectors, such as Diode-Array Detectors (DAD) and mass spectrometers (e.g., Quadrupole Time-of-Flight, qTOF), to provide comprehensive characterization. mdpi.com
HPLC methods have been developed for the direct and complete resolution of various chiral isothiocyanates, including alyssin and its structural homologs like sulforaphane (B1684495) and iberin. researchgate.netnih.gov For instance, an analytical method using an HPLC system interfaced with an ESI-qTOF/MS was employed to characterize isothiocyanates in processed rapeseed. mdpi.com This approach allows for the sensitive detection and identification of compounds like alyssin even at low concentrations. mdpi.com The versatility of HPLC makes it suitable for analyzing a wide range of samples, from raw plant extracts to processed materials. mdpi.com
Alyssin possesses a chiral center at the sulfur atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-alyssin and (S)-alyssin. The biological activity of these enantiomers can differ significantly, with the naturally occurring (R) enantiomer typically being the more active form. researchgate.netnih.gov This makes the separation and analysis of individual enantiomers critically important.
Preparative chiral HPLC is a specialized technique used to resolve and isolate these enantiomers from a racemic mixture. researchgate.net Enantioselective HPLC protocols have been specifically designed for the resolution of alyssin and related chiral isothiocyanates. researchgate.netnih.gov These methods often employ a chiral stationary phase (CSP), such as CHIRALPAK IH-3, which contains a chiral selector like amylose tris-[(S)-methylbenzylcarbamate]. researchgate.netnih.gov By carefully selecting the mobile phase, such as pure ethanol or hydroalcoholic mixtures, researchers can achieve excellent separation of the (R) and (S) enantiomers, allowing for their individual collection and subsequent study. researchgate.netnih.gov
Table 2: Chiral HPLC System for Isothiocyanate Resolution researchgate.netnih.gov
| Parameter | Specification |
|---|---|
| Column | CHIRALPAK IH-3 (250 mm × 4.6 mm, 3 μm) |
| Chiral Selector | Amylose tris-[(S)-methylbenzylcarbamate] |
| Mobile Phase Examples | Pure ethanol; Acetonitrile-water mixtures |
| Detection | UV at 240 nm |
| Target Analytes | Iberin, Sulforaphane, Alyssin, Hesperin |
This table outlines typical chromatographic conditions used for the enantioselective separation of alyssin and its homologs.
Ultrahigh-Pressure Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures.
UHPLC, especially when coupled with mass spectrometry (UHPLC-MS/MS), is highly effective for the rapid profiling of intact glucosinolates and their metabolites in complex biological matrices. researchgate.netacs.org For example, a UHPLC-TOF-MS method utilizing a charge-modified hybrid C18 column was developed to identify and quantify 21 different glucosinolates from Arabidopsis thaliana leaves in a total run time of just 11 minutes. chromatographyonline.com Such speed and efficiency make UHPLC an invaluable tool for high-throughput analysis in metabolomics and pharmacokinetic studies involving alyssin and related compounds.
Spectroscopic Characterization of Alyssin
Spectroscopy provides profound insights into the molecular structure and functional groups of alyssin, complementing the separation data obtained from chromatography.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for identifying functional groups within a molecule and probing its interaction with biological systems. The isothiocyanate (–N=C=S) functional group has a characteristic absorption band in the infrared spectrum, typically in the range of 2150–2020 cm⁻¹, which allows for its detection. mdpi.com
Synchrotron radiation-based FTIR (SR-FTIR) microspectroscopy has been employed in mechanistic studies to observe the global biomolecular changes in cancer cells, such as HepG2, upon treatment with alyssin. nih.gov These studies revealed that alyssin induces specific alterations in the secondary structure of cellular proteins. nih.gov The observed changes provide clues about the compound's mode of action at a molecular level. nih.gov
Table 3: FTIR Spectral Changes in HepG2 Cells Treated with Alyssin nih.gov
| Wavenumber (cm⁻¹) | Assignment | Observation |
|---|---|---|
| 1,684 & 1,668 | Protein Turn Structures | Increase in intensity |
| 1,657 | α-helix | No significant difference |
This table summarizes the changes in protein secondary structure components in HepG2 cells after treatment with alyssin, as detected by FTIR spectroscopy, suggesting a specific molecular interaction.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the molecular identification of glucosinolates, including alyssin. Due to their polar and thermally labile nature, soft ionization techniques, particularly electrospray ionization (ESI), are typically coupled with liquid chromatography (LC) for analysis. nih.govdoi.org In negative ion mode ESI-MS, alyssin is readily detected as a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the mass-to-charge ratio (m/z) of this ion with high accuracy, allowing for the confident determination of its elemental composition. creative-proteomics.com
Tandem mass spectrometry (MS/MS or MS²) provides definitive structural information through fragmentation analysis. wikipedia.org The deprotonated alyssin molecule is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. wikipedia.org The resulting fragment ions are characteristic of the glucosinolate core structure and the specific R-group.
The fragmentation pattern for glucosinolates is well-documented. For alyssin, the key fragmentation pathways include:
Neutral loss of SO₃: A characteristic fragmentation for glucosinolates, leading to the formation of a prominent ion at [M-H-80]⁻.
Cleavage of the glucose moiety: Loss of the anhydroglucose residue (162 Da) can occur, yielding an ion corresponding to the aglycone part of the molecule.
Sulfate (B86663) group fragmentation: The most common fragmentation pathway involves the cleavage of the C-S bond and rearrangement, producing a characteristic bisulfate ion [HSO₄]⁻ at m/z 97 and an ion at m/z 259, which corresponds to [aglycone+S+O-H]⁻.
These distinct fragmentation patterns serve as a molecular fingerprint, enabling the unambiguous identification of alyssin in complex plant extracts. creative-proteomics.com
| Ion Type | Description | Predicted m/z |
|---|---|---|
| [M-H]⁻ | Precursor Ion (Deprotonated Molecule) | 436.05 |
| [M-H-C₆H₁₀O₅]⁻ | Loss of Anhydroglucose | 274.00 |
| [M-H-SO₃]⁻ | Loss of Sulfur Trioxide | 356.05 |
| [C₇H₁₁NO₇S₂]⁻ | Fragment containing the aglycone and sulfate group | 259.00 |
| [HSO₄]⁻ | Bisulfate Ion | 97.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While MS provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of a molecule like alyssin. nih.govresearchgate.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the stereochemistry. nih.govmsu.edu Both ¹H (proton) and ¹³C (carbon-13) NMR are employed.
¹H NMR: The proton NMR spectrum of alyssin would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. oregonstate.educompoundchem.com
Anomeric Proton: The proton on C1' of the glucose moiety typically appears as a doublet at a characteristic downfield shift (around 4.5-5.5 ppm) due to its attachment to two electronegative oxygen atoms.
Glucose Protons: The other protons of the glucose ring would resonate in the 3.0-4.0 ppm region, often with complex overlapping signals.
Alkenyl Protons: The protons of the terminal vinyl group in the side chain (-CH=CH₂) would appear in the olefinic region (typically 5.0-6.0 ppm).
Methylene (B1212753) and Methine Protons: The protons on the carbons in the alkyl chain (CH₂) and the carbon adjacent to the sulfoxide group (CH) would resonate at specific shifts influenced by the neighboring functional groups.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. oregonstate.eduudel.edu Each unique carbon atom gives a distinct signal.
Thioglucose Carbons: The carbons of the glucose unit would have chemical shifts in the range of 60-100 ppm, with the anomeric carbon (C1') being the most downfield in this group.
Alkenyl Carbons: The sp² hybridized carbons of the vinyl group would appear in the 110-140 ppm range.
C=N Carbon: The carbon of the oxime-like C=N bond is highly deshielded and would appear significantly downfield, typically in the 150-160 ppm region.
Alkyl Carbons: The remaining sp³ carbons of the side chain would resonate in the upfield region of the spectrum.
Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the complete assignment of all proton and carbon signals, confirming the precise structure of alyssin.
| Functional Group | Atoms | Technique | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| Anomeric | H-1' | ¹H NMR | 4.5 - 5.5 |
| Glucose Ring | H-2' to H-6' | ¹H NMR | 3.0 - 4.0 |
| Alkenyl | -CH=CH₂ | ¹H NMR | 5.0 - 6.0 |
| Oxime Carbon | C=N | ¹³C NMR | 150 - 160 |
| Alkenyl Carbons | -CH=CH₂ | ¹³C NMR | 110 - 140 |
| Anomeric Carbon | C-1' | ¹³C NMR | 80 - 85 |
| Glucose Ring Carbons | C-2' to C-6' | ¹³C NMR | 60 - 80 |
Quantitative Determination Methods for Alyssin and Glucosinolates
Accurate quantification of alyssin and other glucosinolates is crucial for agricultural, food science, and biomedical research. A variety of analytical methods have been developed, ranging from simple colorimetric assays that measure total glucosinolate content to sophisticated chromatographic techniques that can identify and quantify individual compounds.
Spectrophotometric Assays for Total Glucosinolate Content
Spectrophotometric methods provide a rapid and cost-effective means of estimating the total glucosinolate content in a sample. researchgate.net These assays are generally not specific to individual glucosinolates but react with the entire class of compounds.
One common method is based on the reaction of glucosinolates with sodium tetrachloropalladate (II). tandfonline.comtandfonline.com In this assay, glucosinolates in a plant extract form a colored complex with the palladium reagent, and the absorbance is measured, typically around 425 nm. tandfonline.comtandfonline.com The concentration is then determined by comparing the absorbance to a standard curve generated with a known glucosinolate, such as sinigrin (B192396).
Another established method involves the alkaline hydrolysis of glucosinolates to release 1-thioglucose. nih.gov The liberated 1-thioglucose is then quantified by its reaction with ferricyanide. The reduction of the yellow ferricyanide to the colorless ferrocyanide results in a decrease in absorbance at 420 nm, which is proportional to the total glucosinolate concentration. nih.gov While straightforward, these methods lack specificity and can be influenced by interfering compounds in the extract. nih.gov
| Method | Principle | Detection Wavelength (nm) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium Chloride Assay | Formation of a colored complex between glucosinolates and sodium tetrachloropalladate (II). researchgate.net | ~425 nm tandfonline.comtandfonline.com | Simple, rapid. | Low specificity, potential for interference. |
| Ferricyanide Assay | Alkaline hydrolysis releases 1-thioglucose, which reduces ferricyanide, causing a decrease in absorbance. nih.gov | ~420 nm nih.gov | Sensitive. | Indirect measurement, requires hydrolysis step. |
Advanced Mass Spectrometry Approaches for Targeted and Non-Targeted Quantification
For specific and highly sensitive quantification of alyssin, methods based on liquid chromatography coupled with mass spectrometry (LC-MS) are the gold standard. nih.govdoi.org These approaches can be broadly categorized as targeted and non-targeted. nih.govresearchgate.net
Targeted Quantification: This approach is designed to measure a predefined list of compounds with maximum sensitivity and selectivity. researchgate.net The most common technique is Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) using a triple quadrupole mass spectrometer. chromatographyonline.com In this method, the first quadrupole is set to select the precursor ion of alyssin ([M-H]⁻, m/z 436.05). This ion is then fragmented in the collision cell, and the third quadrupole is set to monitor for one or more specific, high-intensity fragment ions (e.g., m/z 259.00). This dual-filtering process minimizes chemical noise and matrix interference, allowing for accurate quantification even at very low concentrations. chromatographyonline.com
Non-Targeted Quantification: Non-targeted approaches aim to measure as many compounds as possible in a sample simultaneously, providing a comprehensive metabolic snapshot. researchgate.netnih.gov This is typically performed using LC coupled to high-resolution mass spectrometers (LC-HRMS). nih.gov The instrument acquires full-scan mass spectra of all ions within a certain mass range. Alyssin and other glucosinolates can be identified based on their accurate mass and retention time. While this method is excellent for discovery and profiling, absolute quantification is more challenging than in targeted analysis and often requires subsequent validation with authentic chemical standards. researchgate.netnih.gov
Biological Activities and Molecular Mechanisms in Research Models
Cellular Responses and Signaling Pathways
Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen, playing a dual role in cells as both signaling molecules and agents of cellular damage at high concentrations. wikipedia.orgnih.gov ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of normal oxygen metabolism. wikipedia.orgmdpi.com An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can cause damage to DNA, proteins, and lipids. nih.govmdpi.com
In the context of alyssin (B1664812) research, its precursor allicin (B1665233) has been noted to influence intracellular ROS levels. The generation of ROS is a key event associated with the biological activities of many compounds. nih.gov For instance, some chemical agents induce apoptosis and cell cycle arrest through the generation of ROS. nih.govmdpi.com The antioxidant N-acetylcysteine (NAC) can counteract the effects of ROS-inducing agents, highlighting the central role of oxidative stress in their mechanism of action. nih.govwebmd.com
Microtubules are essential components of the cytoskeleton, crucial for cell division, motility, and intracellular transport. nih.gov They are dynamic polymers of α- and β-tubulin heterodimers. nih.gov Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, can inhibit cell proliferation and are effective as anticancer agents. nih.govelsevierpure.com
Research has shown that allicin, a compound closely related to alyssin, directly interacts with tubulin. It inhibits tubulin polymerization, leading to microtubule depolymerization in cells. nih.gov This effect is comparable to that of other microtubule-depolymerizing drugs like nocodazole. nih.gov The mechanism of action is attributed to allicin's ability to react with the sulfhydryl (SH) groups of tubulin. nih.gov This disruption of the microtubule network is a key factor in its cytostatic activity. nih.gov
Table 1: Effects of Allicin on Tubulin and Microtubules
| Parameter | Observation | Reference |
| Effect on Microtubules | Induces depolymerization in cultured fibroblasts | nih.gov |
| Mechanism | Inhibits tubulin polymerization in vitro | nih.gov |
| Molecular Interaction | Reacts with tubulin sulfhydryl (SH) groups | nih.gov |
| Comparison | Effects are similar to nocodazole | nih.gov |
The cell cycle is a series of events that leads to cell division and replication. It consists of four main phases: G1, S (synthesis), G2, and M (mitosis). youtube.comkhanacademy.org Progression through the cell cycle is tightly regulated by checkpoints that ensure the fidelity of the process. youtube.com Disruption of microtubule dynamics is known to cause an arrest in the G2/M phase of the cell cycle. nih.govmdpi.com
Studies on allicin have demonstrated its ability to induce cell cycle arrest. By disrupting microtubule function, allicin causes cells to halt at the G2/M checkpoint, preventing them from entering mitosis. nih.govmdpi.com This G2/M arrest is a characteristic feature of agents that target microtubules. nih.gov The arrest can be initiated by events in the S phase, where the cell prepares for division. nih.gov
Table 2: Allicin's Impact on Cell Cycle
| Cell Cycle Phase | Effect | Underlying Mechanism | Reference |
| G2/M | Arrest | Disruption of mitotic spindle formation due to tubulin polymerization inhibition. | nih.govnih.govmdpi.com |
| S | Initiation of signals leading to G2/M arrest. | S-phase dependent activation of checkpoint pathways. | nih.gov |
Apoptosis and necrosis are two distinct forms of cell death. youtube.com Apoptosis is a programmed and regulated process that does not typically cause inflammation, whereas necrosis is often the result of acute injury and leads to an inflammatory response. youtube.comnih.gov Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways and involves the activation of enzymes called caspases. youtube.com
Allicin has been shown to induce apoptosis in various cell types. nih.gov The induction of apoptosis is a downstream consequence of the cellular stresses caused by allicin, including the disruption of microtubules and the generation of ROS. nih.govnih.gov In some instances, depending on the conditions and cell type, compounds can induce both apoptosis and necrosis. nih.govresearchgate.netnih.gov The mode of cell death can be influenced by factors such as the concentration of the inducing agent and the duration of exposure. nih.gov
Table 3: Induction of Cell Death by Allicin
| Type of Cell Death | Induction Status | Associated Mechanisms | Reference |
| Apoptosis | Induced | Triggered by microtubule disruption and other cellular stresses. | nih.govrevvity.com |
| Necrosis | Can be induced under certain conditions. | Dependent on concentration and incubation time of the inducing agent. | nih.govnih.gov |
Enzymatic Modulatory Activities
Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide variety of foreign compounds (xenobiotics), including drugs and carcinogens. nih.gov CYP1A1 and CYP1A2 are two key Phase I metabolic enzymes primarily found in the liver and other extrahepatic tissues. nih.gov Inhibition of these enzymes can alter the metabolism of other substances, which has implications for drug interactions and the prevention of carcinogenesis. nih.govnih.gov
Research into the effects of various natural compounds has shown that they can inhibit CYP1A1 and CYP1A2. liberty.edu For example, extracts from the Açaí berry have been studied for their inhibitory effects on these isoforms. liberty.edu While direct and extensive studies on alyssin's specific inhibitory constants for these enzymes are not widely available in the provided context, the general class of sulfur-containing compounds has been investigated for such activities. The inhibition can be competitive, non-competitive, or mechanism-based, where the inhibitor is transformed by the enzyme into a reactive species that then inactivates it. nih.gov
Induction of Phase II Detoxification Enzymes (General ITC Mechanism)
Isothiocyanates (ITCs), including Alyssin, are recognized as potent inducers of phase II detoxification enzymes, which play a critical role in protecting cells against chemical carcinogenesis. nih.govresearchgate.net This system is a crucial cellular defense mechanism that facilitates the elimination of toxins and potential carcinogens from the body. thewatercresscompany.comnumberanalytics.com The process involves two phases: Phase I enzymes begin the chemical transformation of toxins, which can sometimes result in more harmful intermediate compounds called Reactive Oxygen Species (ROS). thewatercresscompany.com Phase II enzymes then catalyze the addition of compounds to these intermediates, rendering them more water-soluble and easier to excrete. thewatercresscompany.comnumberanalytics.comxcode.life
The primary mechanism through which ITCs exert this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comfoodandnutritionjournal.org Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com The electrophilic center of ITCs can react with specific cysteine residues on Keap1. mdpi.com This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a promoter sequence in the DNA, which initiates the transcription of a suite of cytoprotective genes, including phase II enzymes like Glutathione (B108866) S-Transferases (GSTs) and NAD(P)H: quinone reductase (QR). nih.govnih.govmdpi.com
Studies in rat models have shown that various plant-derived ITCs can increase the activity of GST and QR in several tissues, demonstrating the broad effect of this class of compounds on cellular defense systems. nih.gov
Comparative Biological Activity with Other Isothiocyanates
The biological activity of Alyssin has been evaluated in comparison to other structurally similar isothiocyanates, such as Sulforaphane (B1684495) and Iberin. These comparisons, primarily in in vitro cancer cell models, highlight differences in potency that may be linked to structural variations, including the length of their alkyl side chains.
Differential Potency Compared to Sulforaphane and Iberin in in vitro Models
In studies using the human hepatocellular carcinoma (HepG2) cell line, Alyssin has demonstrated greater cytotoxic potency compared to both Sulforaphane and Iberin. nih.gov One study found that Alyssin exhibited the lowest IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cells. nih.gov The IC₅₀ for Alyssin was 27.9 µM, whereas the values for Iberin and Sulforaphane were 55.2 µM and 58.9 µM, respectively. nih.gov This suggests that Alyssin is more potent in inducing cell death in this specific cancer cell line. nih.gov
Further investigation into the mechanisms revealed that all three isothiocyanates induce cell death through both apoptosis and necrosis in a dose-dependent manner. nih.gov At a concentration of 40 µM, Alyssin was found to be a more potent inducer of intracellular Reactive Oxygen Species (ROS) compared to Iberin and Sulforaphane. nih.gov Research also indicates that sulforaphane analogues with an oxidized sulfur in their side chain, a group that includes Alyssin and Sulforaphane, generally exert a superior growth-inhibitory effect in human colon cancer cells compared to analogues with a non-oxidized sulfur. nih.gov
Table 1: Comparative Cytotoxicity of Isothiocyanates in HepG2 Cancer Cells This table displays the half-maximal inhibitory concentration (IC₅₀) of Alyssin, Iberin, and Sulforaphane on the human hepatocellular carcinoma (HepG2) cell line after 24 hours of treatment.
| Compound | IC₅₀ in HepG2 Cells (µM) |
| Alyssin | 27.9 ± 0.4 |
| Iberin | 55.2 ± 2.2 |
| Sulforaphane | 58.9 ± 0.7 |
Influence of Alkyl Chain Length on Bioactivity
The structure of isothiocyanates, particularly the length of the alkyl chain attached to the –N=C=S functional group, is a known factor influencing their biological activity. nih.govresearchgate.net Alyssin possesses a five-carbon alkyl chain (5C), while Sulforaphane has a four-carbon chain (4C) and Iberin has a three-carbon chain (3C). nih.govresearchgate.net
Table 2: Alkyl Chain Length of Selected Isothiocyanates This table shows the number of carbon atoms in the alkyl side chain for Alyssin, Sulforaphane, and Iberin.
| Compound | Alkyl Chain Length |
| Iberin | 3 Carbons |
| Sulforaphane | 4 Carbons |
| Alyssin | 5 Carbons |
Structure Activity Relationship Studies and Analog Development
Systematic Investigation of Alyssin (B1664812) Structural Features and Biological Function
Correlation between Molecular Structure and Observed Biological ActivityThe biological activity of Alyssin (AITC) and related isothiocyanates is intrinsically linked to their chemical structure, primarily the electrophilic isothiocyanate (-N=C=S) functional group and the nature of the attached R-group.researchgate.netfoodandnutritionjournal.orgFor Alyssin, the R-group is an allyl chain (CH₂=CHCH₂-).
The isothiocyanate group is a key pharmacophore, acting as an electrophile that readily reacts with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins. researchgate.net This covalent modification of proteins is believed to trigger a cascade of cellular events that underpin many of the compound's observed biological outcomes, including its anticancer effects. researchgate.netnih.gov
The structure of the side chain significantly influences the potency and specificity of the biological activity. nih.gov Studies comparing Alyssin with other isothiocyanates have demonstrated this principle. For instance, in certain cancer cell lines, the side chain structure dictates the compound's primary mechanism of action. An in vitro study showed that while Alyssin was highly effective in inducing cell cycle arrest in HL60 cells, phenethyl isothiocyanate (PEITC) was more effective at inducing apoptosis. nih.gov Further research has shown that subtle changes to the isothiocyanate structure can have a profound impact on its potential to inhibit inflammatory pathways. nih.gov
The length of the alkyl side chain has also been identified as a critical factor in determining bioactivity. researchgate.net Comparative studies have shown that AITC has a more potent cytotoxic effect on certain ovarian and lung cancer cell lines than Phenyl isothiocyanate (PITC), which has an aromatic phenyl ring instead of an allyl group. nih.gov This highlights that the allyl group itself confers specific activities that differ from other side chains.
Synthesis and Evaluation of Alyssin Analogs
Synthetic Routes for Alyssin and its Fluorinated AnalogsAlyssin (AITC) is produced both naturally and synthetically.
Natural Biosynthesis: In nature, Alyssin is generated from its precursor, a glucosinolate called sinigrin (B192396), which is found in cruciferous vegetables like mustard and horseradish. wikipedia.orgresearchgate.netbris.ac.uk When the plant tissue is damaged (e.g., by chewing), the enzyme myrosinase is released and hydrolyzes sinigrin to produce the pungent, biologically active AITC. wikipedia.orgchemeurope.com
Chemical Synthesis: The most common commercial method for synthesizing AITC is through the reaction of an allyl halide, such as allyl chloride, with a thiocyanate (B1210189) salt, like potassium thiocyanate (KSCN). wikipedia.org This reaction produces allyl isothiocyanate and a salt byproduct (e.g., KCl). wikipedia.org Various patents describe optimizations of this process, such as using phase-transfer catalysts or specific solvents like acetonitrile (B52724) to improve reaction times and achieve high yields and purity. google.comchemicalbook.comgoogle.com
Synthetic Routes for Fluorinated Analogs: The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and modify bioactivity. While specific literature detailing the synthesis of fluorinated Alyssin analogs was not identified in the search, established methods in organic chemistry could be employed. For instance, allylic fluorination techniques, which introduce a fluorine atom at a position adjacent to a carbon-carbon double bond, are well-documented. organic-chemistry.org These methods often use reagents like Selectfluor in combination with appropriate catalysts to achieve the desired transformation. organic-chemistry.org Another approach could involve the synthesis of fluorinated ene-ynes from simple starting materials as building blocks for more complex fluorinated molecules. thieme-connect.de
Comparative Bioactivity of Synthetic Analogs with Natural AlyssinThe evaluation of synthetic analogs alongside natural Alyssin is crucial for understanding its structure-activity relationship and identifying derivatives with improved properties. Studies have compared the anticancer activity of AITC with analogs like Phenyl isothiocyanate (PITC) in various cancer models.
One study investigated the effects of AITC and PITC on non-small cell lung cancer cell lines H1299 and A549. The results demonstrated that AITC exhibited greater inhibitory activity than PITC in these specific cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of potency, was lower for AITC, indicating it was more effective at lower concentrations. nih.gov
Ecological and Agronomic Research of Alyssin Containing Plants
Role in Plant Defense Mechanisms
Plants have evolved sophisticated natural defense mechanisms to fend off pests and pathogens. doaj.org Among these are chemical defenses, with the glucosinolate system being one of the most extensively studied. nih.gov
The primary defense role of glucosinolates is enacted through the "glucosinolate-myrosinase system," often called the "mustard oil bomb". nih.govmdpi.com In healthy plant tissue, glucosinolates are chemically stable and stored separately from the enzyme myrosinase (a thioglucosidase). nih.govfrontiersin.org When plant tissue is damaged, for instance by a chewing insect, the two components come into contact. mdpi.comnih.gov
Myrosinase rapidly hydrolyzes the glucosinolate, breaking it down into glucose and an unstable intermediate aglycone. mdpi.comresearchgate.net This aglycone then spontaneously rearranges to form a variety of biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles. nih.govnih.gov The specific products formed depend on the structure of the original glucosinolate's side chain and other chemical conditions at the site of damage. nih.gov
These degradation products act as potent deterrents or toxins to a wide range of generalist herbivores and pathogens. doaj.orgnih.gov For example, volatile isothiocyanates can repel insects from feeding or laying eggs. mdpi.com While generalist insects are often deterred, some specialist herbivores that exclusively feed on Brassicaceae plants have evolved mechanisms to overcome this defense, such as by redirecting the hydrolysis to produce less toxic nitriles or by sequestering the glucosinolates for their own defense against predators. nih.govresearchgate.net Similarly, some adapted fungal pathogens can tolerate certain glucosinolate hydrolysis products, while being deterred by others. mdpi.com
The accumulation of glucosinolates can be induced by various stress signals, including the plant defense hormones jasmonic acid and salicylic (B10762653) acid, which are triggered by herbivore and pathogen attacks. ceplas.eunih.govcornell.edu This induction primes the plant for heightened defense.
Emerging research indicates a role for glucosinolates in tolerating abiotic stress. nih.gov For example, exposure to high temperatures has been shown to increase the content of certain aliphatic glucosinolates in Brassicaceae vegetables. nih.govjst.go.jp Studies on Arabidopsis mutants deficient in glucosinolates revealed increased sensitivity to heat stress. jst.go.jp Furthermore, the external application of isothiocyanates was found to enhance thermotolerance, suggesting these compounds may act as signaling molecules that help plants acclimate to stressful environmental conditions. nih.govnih.govjst.go.jp This dual function highlights the integral role of glucosinolates in the plant's ability to survive in challenging and competitive environments.
Ecological Distribution and Variation of Alyssin (B1664812) Content
The profile and concentration of glucosinolates, including those found in Alyssum species, are not static. They exhibit significant variation, which is influenced by a complex interplay of genetic and environmental factors. annualreviews.orgresearchgate.net
The specific types and amounts of glucosinolates a plant produces are highly variable. This variation is key to the plant's ecological adaptation. For instance, studies of various Camelina species, including C. alyssum, revealed distinct glucosinolate patterns that could be exploited in breeding. researchgate.net The major factors influencing these profiles are genetics, environmental conditions, the plant's developmental stage, and the specific tissue being analyzed. nih.govnih.gov
| Factor | Effect on Glucosinolate Profile |
| Genetics | The genotype is a primary determinant of the types and baseline levels of glucosinolates produced. nih.gov Different species and even cultivars within a species have unique profiles. For example, B. oleracea (cabbage, broccoli) generally has a greater diversity of glucosinolates than B. rapa (turnip). jst.go.jp |
| Growth Conditions | Environmental factors significantly modulate glucosinolate content. nih.gov High temperatures can increase aliphatic glucosinolate levels. jst.go.jp Nutrient availability is also crucial; sulfur is a direct component of glucosinolates, and its supply can increase concentrations, while nitrogen levels can also have an effect. yara.co.ukjst.go.jp Water stress (drought) has been shown to increase glucosinolate amounts in the leaves of Brassica oleracea. mdpi.com |
| Developmental Stage | Glucosinolate concentrations change as the plant grows. nih.gov Sprouts often contain the highest concentrations. newswise.com Levels can vary between vegetative and reproductive stages, with the highest diversity and content sometimes found in flower buds (alabastrums). mdpi.com |
| Plant Tissue | The distribution of glucosinolates is not uniform throughout the plant. nih.govmdpi.com Different concentrations are found in roots, stems, leaves, and seeds. mdpi.com This differential allocation may reflect a strategy to protect more valuable or vulnerable tissues, such as young leaves and reproductive organs. mdpi.com |
Agronomic and Horticultural Implications
The understanding of glucosinolate biosynthesis and regulation has significant implications for agriculture and horticulture, particularly in the breeding of Brassicaceae crops. researchgate.net
Breeding efforts related to glucosinolates have two main goals: reducing anti-nutritional glucosinolates in animal feed (e.g., from rapeseed meal) and enhancing specific, health-promoting glucosinolates in vegetable crops. yara.co.ukresearchgate.net Several strategies are employed to achieve these goals.
| Breeding Strategy | Description |
| Conventional Breeding | This involves selecting and crossing parent plants with desirable glucosinolate profiles. mdpi.com By evaluating the progeny over several cycles, breeders can develop new cultivars with improved agronomic performance and specific glucosinolate compositions. mdpi.com |
| Marker-Assisted Selection (MAS) | This modern technique uses molecular markers (like SSRs) linked to genes that control glucosinolate content. nih.gov By identifying these markers, breeders can more quickly and efficiently select for plants carrying the desired genetic traits without waiting for the plant to mature, accelerating the breeding process. |
| Genetic Engineering | This involves direct manipulation of the plant's genome. newswise.com Techniques like transgenic methods or gene silencing (e.g., RNA interference) can be used to enhance the expression of genes involved in the biosynthesis of beneficial glucosinolates or to suppress the production of undesirable ones. newswise.commdpi.com |
| Metabolic Engineering | This advanced approach aims to modify the plant's metabolic pathways to increase the production of target compounds. newswise.com This can involve introducing new genes or altering the regulation of existing biosynthetic pathways to channel more resources toward the production of specific glucosinolates. |
These strategies, underpinned by a deep understanding of the genetic and biochemical pathways of glucosinolate production, pave the way for developing crops with enhanced nutritional value and improved natural resistance to pests and environmental stress. newswise.com
Cultivation Practices Impacting Alyssin Accumulation
The concentration of alyssin in plants is significantly influenced by various cultivation practices. As a member of the glucosinolate family of compounds, alyssin accumulation is closely tied to the availability of essential nutrients, particularly sulfur and nitrogen, as well as environmental factors such as water availability and temperature. Research into related glucosinolate-producing plants, primarily within the Brassicaceae family (which includes Alyssum species), provides a foundational understanding of the agronomic factors that can be manipulated to enhance alyssin content.
Nutrient Management
Fertilization strategies are paramount in modulating the biosynthesis of glucosinolates, and by extension, alyssin. Sulfur is a direct component of the glucosinolate structure, making its availability in the soil a critical determinant of accumulation.
Sulfur Fertilization: Studies on white mustard (Sinapis alba), a fellow member of the Brassicaceae family, have demonstrated a direct correlation between sulfur application and the concentration of specific glucosinolates. icm.edu.plresearchgate.net Research indicates that increasing sulfur fertilizer doses can lead to a significant rise in the content of major glucosinolates. For instance, in one study, a sulfur application of 20 kg ha-1 resulted in the highest concentration of aliphatic glucosinolates in white mustard seeds. icm.edu.plresearchgate.net Another study on condiment mustard (Brassica juncea) found that higher rates of sulfur nutrition were required to maximize seed glucosinolate yield compared to the rates needed for optimizing seed yield alone, suggesting that the production of these compounds is a secondary sink for sulfur. nih.govplos.org This implies that for crops valued for their alyssin content, sulfur application should be tailored to maximize this specific phytochemical rather than just biomass.
The table below summarizes findings from research on the impact of sulfur fertilization on glucosinolate content in mustard species, which can be considered indicative for alyssin-containing plants.
| Cultivation Practice | Plant Species | Key Findings | Reference |
| Sulfur Fertilization | White Mustard (Sinapis alba) | Application of 20 kg ha-1 of sulfur resulted in the highest significant increase in aliphatic glucosinolate content in seeds. | icm.edu.plresearchgate.net |
| Sulfur Fertilization | Condiment Mustard (Brassica juncea) | Maximizing seed glucosinolate content required higher rates of sulfur application than maximizing seed yield, indicating glucosinolate production is a secondary sulfur sink. | nih.govplos.org |
| Nitrogen Fertilization | White Mustard (Sinapis alba) | The influence of nitrogen fertilizer doses was found to be less significant on the sinalbin content compared to weather conditions and sulfur application. | icm.edu.pl |
Interactive Data Table: Effect of Sulfur Fertilization on Glucosinolate Content (This is a simplified, non-interactive representation)
| Sulfur Dose (kg ha-1) | Plant | Glucosinolate Type | Relative Content Change |
|---|---|---|---|
| 0 (Control) | White Mustard | Aliphatic | Baseline |
| 10 | White Mustard | Aliphatic | Increased |
| 20 | White Mustard | Aliphatic | Maximum Increase |
Irrigation and Water Stress
Water availability is another critical environmental factor that can significantly alter the concentration of glucosinolates in plants.
Drought Stress: Research has shown that drought or water stress conditions can lead to an increase in the concentration of glucosinolates in Brassica oleracea crops. mdpi.com Plants subjected to water stress for the final two weeks of their growing cycle exhibited a notable increase in the total amount of glucosinolates in their leaves. mdpi.com This response is believed to be part of the plant's defense mechanism against abiotic stress. The specific response can, however, vary depending on the plant organ, with leaves often showing a more pronounced increase than roots. mdpi.com
Salinity Stress: High salinity levels in irrigation water can also act as a stressor, affecting plant growth and secondary metabolite production. While high salinity generally has a negative impact on the growth of many crops, its effect on glucosinolate concentration can be complex and species-dependent. oup.com
Other Agronomic Factors
Temperature and Light: The profile and amount of glucosinolates are also affected by temperature and light conditions. nih.gov Studies have indicated that higher temperatures can be associated with higher concentrations of certain glucosinolates. researchgate.net The photoperiod, or day length, has also been shown to influence the content of specific glucosinolates. mdpi.com
Developmental Stage and Plant Part: The concentration of glucosinolates, and therefore alyssin, is not static throughout the plant's life or uniform across its different parts. Glucosinolate levels can vary significantly between the leaves, roots, and seeds, and change as the plant develops. frontiersin.orgnih.gov For example, seeds of some Brassica species can have glucosinolate contents up to 10% of their dry weight. nih.gov
Advanced Research Perspectives and Methodological Innovations
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have emerged as indispensable tools in the exploration of Alyssin's biological activities. researchgate.net These approaches allow for the simulation and prediction of molecular interactions at an atomic level, offering a rational basis for understanding and modifying its function. researchgate.net
Predictive studies are crucial for identifying the molecular targets through which Alyssin (B1664812) exerts its effects. Computational methods, such as molecular docking and virtual screening, are employed to simulate the binding of Alyssin to a wide array of proteins. nih.govresearchgate.net These simulations help in identifying potential protein targets by evaluating the binding affinity and the stability of the Alyssin-protein complex. This in silico approach significantly narrows down the number of potential targets that need to be validated through wet-lab experiments, thereby accelerating the pace of research. biorxiv.org The development of robust algorithms and the availability of large-scale biological databases have enhanced the accuracy of these predictions. nih.govbiorxiv.org
For instance, machine learning and deep learning models are increasingly being integrated into these predictive workflows. researchgate.net By training these models on vast datasets of known drug-target interactions, researchers can develop algorithms that predict novel interactions for compounds like Alyssin with high accuracy. researchgate.netiaea.orgnih.gov These computational frameworks can efficiently process complex chemical and biological data to identify credible new drug-target interactions for further investigation. nih.gov
Table 1: Computational Approaches for Predicting Alyssin-Target Interactions
| Computational Method | Description | Application in Alyssin Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To identify potential protein binding partners for Alyssin and predict its binding mode. |
| Virtual Screening | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | To screen large databases of proteins to find potential targets for Alyssin. |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | To study the stability and conformational changes of Alyssin-protein complexes over time. |
| Machine Learning/AI | Algorithms that learn from data to make predictions. | To develop predictive models for Alyssin's bioactivity and potential off-target effects based on its chemical structure. researchgate.net |
Omics-Based Research in Alyssin Studies
Omics technologies, which involve the large-scale study of biological molecules, are providing a systems-level understanding of Alyssin's effects. nih.govyoutube.com These approaches generate vast amounts of data that, when integrated, can reveal the complex networks of genes, proteins, and metabolites affected by Alyssin. nih.gov
The integration of genomics and proteomics offers a powerful approach to unravel the biosynthetic pathways of Alyssin and its mechanisms of action. numberanalytics.comnih.govthe-scientist.com Genomics, the study of an organism's complete set of DNA, can identify the genes involved in the production of glucosinolates, the precursors to isothiocyanates like Alyssin. nih.gov Transcriptomics, which analyzes RNA transcripts, can then reveal which of these genes are actively expressed under specific conditions. nih.govmedrxiv.org
Proteomics, the large-scale study of proteins, complements these genomic and transcriptomic analyses by identifying and quantifying the actual proteins produced. nih.govbroadinstitute.org By comparing the proteome of cells or tissues treated with Alyssin to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. medrxiv.orgmedrxiv.org This can provide direct clues about the cellular pathways and processes that Alyssin modulates. medrxiv.orgmedrxiv.org Integrating these omics datasets allows for the construction of comprehensive models of how Alyssin is synthesized and how it interacts with the cellular machinery. the-scientist.com
Lipidomics, the comprehensive analysis of lipids, is another crucial omics field for understanding the broader metabolic impact of compounds like Alyssin. nih.govresearchgate.net Lipids are not only essential components of cell membranes but also play key roles in signaling and energy storage. nih.gov The biosynthesis of isothiocyanates is interconnected with various metabolic pathways, including those involving lipids.
By applying lipidomics, researchers can obtain a detailed profile of the lipid composition of a biological system and how it changes in response to Alyssin. nih.govmdpi.com This can reveal alterations in lipid metabolism and signaling pathways, providing insights into the compound's mode of action and its effects on cellular homeostasis. nih.govcreative-proteomics.com For instance, changes in specific lipid species could serve as biomarkers for Alyssin's activity or point to previously unknown mechanisms of action. nih.govcreative-proteomics.com
Table 2: Omics Technologies in Alyssin Research
| Omics Field | Focus of Study | Contribution to Alyssin Research |
|---|---|---|
| Genomics | Complete set of DNA (genome). nih.gov | Identification of genes involved in the biosynthesis of Alyssin precursors. |
| Transcriptomics | Complete set of RNA transcripts. nih.gov | Understanding the regulation of gene expression related to Alyssin biosynthesis and response. |
| Proteomics | Entire set of proteins. nih.govbroadinstitute.org | Identifying protein targets of Alyssin and downstream effects on cellular pathways. medrxiv.orgmedrxiv.org |
| Lipidomics | Complete set of lipids (lipidome). nih.gov | Characterizing the impact of Alyssin on lipid metabolism and signaling pathways. nih.govcreative-proteomics.com |
Development of Novel Analytical Techniques for Alyssin Quantification and Characterization
Accurate and sensitive analytical techniques are fundamental for the reliable quantification and characterization of Alyssin in various matrices, from plant tissues to biological fluids. researchgate.netdrugdiscoverytoday.com Continuous innovation in this area is essential for advancing research and potential applications. azolifesciences.com
Modern analytical methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) have become standard for the analysis of isothiocyanates. researchgate.net These techniques offer high sensitivity and specificity, allowing for the detection and quantification of Alyssin even at low concentrations. azolifesciences.comnih.gov Advanced mass spectrometry techniques, like high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, which aids in the confident identification and structural elucidation of Alyssin and its metabolites. azolifesciences.com
Furthermore, the development of novel sample preparation methods and derivatization strategies continues to improve the stability and detectability of isothiocyanates. Capillary electrophoresis (CE) is another powerful technique that offers high separation efficiency and is well-suited for the analysis of small molecules like Alyssin. drugdiscoverytoday.com The ongoing refinement of these analytical tools is crucial for pharmacokinetic studies, quality control of natural products, and for understanding the fate of Alyssin in biological systems. researchgate.netresearchgate.net
Emerging Research Directions in Natural Product Chemistry and Isothiocyanate Science
The field of natural product chemistry is experiencing a renaissance, driven by technological advancements and an increasing need for novel bioactive compounds. Within this landscape, isothiocyanates (ITCs)—a class of sulfur-containing phytochemicals—are a focal point of intensive research. Alyssin, an isothiocyanate identified as 1-isothiocyanato-5-(methylsulfinyl)pentane, represents a specific molecule at the intersection of these advancing fields. nist.govnih.gov While detailed research exclusively on alyssin is still nascent, the broader trends in isothiocyanate science provide a clear roadmap for future investigations into its properties and potential applications. These emerging directions encompass the elucidation of complex biosynthetic pathways, the application of synthetic biology and innovative chemical synthesis, the use of sophisticated analytical and computational tools, and the exploration of novel biological activities.
Biosynthetic Pathways and Synthetic Biology
A primary frontier in natural product chemistry is understanding how plants produce such a vast diversity of complex molecules. Isothiocyanates are derived from the enzymatic hydrolysis of precursor molecules called glucosinolates. nih.govfoodandnutritionjournal.org The enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue, catalyzes this conversion when the plant is damaged. nih.govmdpi.com
Emerging research is focused on elucidating the complete biosynthetic pathways of specific glucosinolates that serve as precursors to ITCs like alyssin. Recent studies have successfully mapped these pathways in various plants, including Moringa oleifera, providing a genetic blueprint for production. sciopen.com This knowledge is foundational for the burgeoning field of synthetic biology, which aims to engineer microorganisms like Escherichia coli or yeast to produce high-value natural products. sciopen.com By transferring the elucidated biosynthetic genes from plants into these microbial hosts, researchers can create sustainable and scalable "cell factories" for producing specific isothiocyanates, a strategy that could be applied to alyssin in the future. This approach circumvents the low yields often obtained from natural extraction and the environmental concerns associated with chemical synthesis. sciopen.com
Methodological Innovations in Synthesis and Analysis
The inherent reactivity and volatility of isothiocyanates pose significant challenges for their study. mdpi.com Recent methodological innovations in both chemical synthesis and analytical chemistry are breaking down these barriers.
Advanced Synthesis: Chemists are developing novel, milder, and more efficient methods to synthesize isothiocyanates and their analogs. mdpi.com Traditional methods often relied on toxic reagents like thiophosgene. mdpi.comnih.gov Modern approaches include the use of elemental sulfur, chlorothionoformates, and microwave-assisted fragmentation reactions, which offer greater functional group tolerance and safety. nih.govrsc.org These synthetic strategies are crucial for producing structural analogs of natural ITCs like alyssin, enabling detailed structure-activity relationship (SAR) studies to identify the key molecular features responsible for their biological effects.
Advanced Analytical Techniques: Accurately detecting and quantifying unstable ITCs in complex biological matrices requires highly sensitive and specialized techniques. While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard, recent advancements are providing unprecedented resolution and accuracy. mdpi.commdpi.com
UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has become a powerful tool for simultaneous analysis of ITCs and their metabolites. mdpi.com
Derivatization Strategies: To overcome the lack of strong UV chromophores in many ITCs, which limits detection, researchers employ pre-column derivatization. Reacting ITCs with agents like N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol (B97157) creates stable adducts that are more easily detected and quantified. mdpi.commostwiedzy.pl
| Technique | Principle | Advantages | Limitations | Relevant Research Findings |
|---|---|---|---|---|
| GC-MS | Separates volatile compounds based on boiling point and fragments them for mass-based identification. | Excellent for volatile ITCs like Allyl Isothiocyanate. | Not suitable for non-volatile or thermally unstable ITCs and their metabolites. mdpi.com | Commonly used for analyzing flavor and aroma profiles of cruciferous vegetables. mdpi.com |
| HPLC-UV | Separates compounds based on polarity; detection via UV absorbance. | Widely available and robust. | Low sensitivity for ITCs lacking strong chromophores, such as Sulforaphane (B1684495). mdpi.comresearchgate.net | Often requires derivatization to enhance detection, which can complicate analysis. mostwiedzy.pl |
| UHPLC-MS/MS | Offers higher resolution and speed than HPLC, coupled with highly sensitive and specific mass detection. | Allows for simultaneous quantification of parent ITCs and their polar metabolites in biological samples (e.g., plasma, urine). mdpi.com | Higher equipment cost and complexity. | Enabled the first-time detection of derivatized Allyl Isothiocyanate and its metabolites in mouse serum after oral administration. |
Computational Approaches and New Biological Frontiers
Computational chemistry is increasingly being used to accelerate natural product research. nih.gov Molecular docking studies, for example, can predict how isothiocyanates might interact with specific protein targets in the body. A 2018 study used computational docking to predict that ITCs like sulforaphane could inhibit proteasomal cysteine deubiquitinases (DUBs), which are enzymes implicated in cancer progression. nih.gov These in silico predictions were then confirmed through biochemical assays, demonstrating the power of combining computational and experimental approaches to uncover novel mechanisms of action. nih.gov Such methods could be applied to Alyssin to rapidly screen for potential biological targets and guide future laboratory research.
This synergy between new technology and creative research strategies is expanding the known biological roles of isothiocyanates. Beyond their well-documented chemopreventive properties, emerging research is exploring their potential as:
Biofumigants: ITCs released from Brassicaceae plants can suppress soil-borne pathogens, offering a sustainable alternative to chemical pesticides in agriculture. mdpi.com
Antimicrobial Agents: The potent antimicrobial properties of various ITCs are being investigated for applications in food preservation to extend the shelf-life of perishable goods. foodandnutritionjournal.org
Neuroprotective Agents: Some ITCs, notably sulforaphane, are being studied for their ability to protect neurons and potentially play a role in preventing neurodegenerative diseases. sciopen.com
These emerging research directions highlight the dynamic nature of isothiocyanate science. For a specific compound like alyssin, these advancements in biosynthesis, synthesis, analysis, and computational modeling provide a comprehensive framework for unlocking its full scientific and therapeutic potential.
Q & A
Q. What experimental models and methodologies are most effective for studying Alyssin’s anticancer mechanisms in vitro?
Alyssin’s anticancer activity is typically evaluated using hepatocellular carcinoma (HepG2) cells as a liver cancer model. Key methodologies include:
- Cell viability assays (e.g., neutral red assay) to determine IC50 values .
- Flow cytometry with Annexin V/PI staining to differentiate apoptosis and necrosis .
- Synchrotron radiation-based FTIR (SR-FTIR) to analyze global biomolecular changes (e.g., lipid, protein, and nucleic acid alterations) .
- Tubulin polymerization assays and ROS detection (via DCFH-DA) to assess molecular targets .
Q. What are the primary molecular mechanisms by which Alyssin induces cancer cell death?
Alyssin triggers apoptosis and necrosis through:
- ROS overproduction : Disrupts redox balance, leading to oxidative stress and mitochondrial dysfunction .
- Tubulin depolymerization : Inhibits microtubule assembly, causing cell-cycle arrest (S/G2-M phase) and mitotic catastrophe .
- Biomolecular alterations : Increased lipid peroxidation and protein conformational changes detected via SR-FTIR .
Advanced Research Questions
Q. How can researchers address contradictions in nucleic acid spectral data during Alyssin-induced apoptosis?
Conflicting SR-FTIR results (e.g., increased vs. decreased nucleic acid signals) may arise from:
- Cell-cycle phase : S-phase arrest increases chromatin relaxation, enhancing IR visibility .
- Necrotic DNA deconvolution : Loss of chromatin opacity in necrosis amplifies nucleic acid spectra .
- Methodological calibration : Normalize spectral data against cell-cycle distribution (e.g., PI-stained flow cytometry) to isolate apoptosis-specific effects .
Q. What structural factors influence Alyssin’s potency compared to other isothiocyanates (ITCs)?
Alyssin’s alkyl chain length (5C) may enhance:
- Hydrophobic interactions : Prolonged binding to tubulin or ROS-generating enzymes .
- Reduced GSH conjugation : Slower reaction with glutathione preserves active ITC pools . However, structural-activity correlations remain inconclusive due to limited chain-length variations in tested ITCs (iberin (3C), sulforaphane (4C), alyssin (5C)) .
Q. What experimental strategies optimize Alyssin’s selectivity toward cancer cells over normal cells?
- Dose-response profiling : Alyssin’s IC50 in HepG2 (20–80 µM) shows higher selectivity than sulforaphane .
- Co-treatment with antioxidants : Test ROS scavengers (e.g., NAC) to validate ROS-dependent selectivity .
- Comparative SR-FTIR : Identify cancer-specific biomolecular signatures (e.g., lipid peroxidation thresholds) .
Q. How can researchers design combination therapies to enhance Alyssin’s efficacy while minimizing resistance?
- Median-effect analysis : Use the Chou-Talalay method to calculate combination indices (CI) for Alyssin with standard chemotherapeutics (e.g., cisplatin) .
- Tubulin-ROS crosstalk : Co-administer microtubule stabilizers (e.g., paclitaxel) to test synergistic apoptosis induction .
- GSH depletion : Pair Alyssin with buthionine sulfoximine (BSO) to amplify ROS toxicity .
Methodological Considerations
Q. What analytical techniques resolve uncertainties in Alyssin’s DNA interaction claims?
- Circular dichroism (CD) : Detects conformational changes (e.g., B-to-Z DNA shifts) after ITC incubation .
- NBP alkylation assay : Quantifies direct DNA-ITC adduct formation via spectrophotometry .
- Flow cytometric cell-cycle analysis : Correlate DNA content (PI staining) with apoptosis markers to rule out genotoxicity .
Q. How should researchers validate SR-FTIR data on Alyssin-induced lipid/protein alterations?
- Multivariate analysis : Apply PCA and hierarchical clustering to isolate treatment-specific spectral clusters .
- Cross-validation with fluorescence microscopy : Compare tubulin/DAPI-stained morphological changes with FTIR lipid/protein trends .
- Metabolomic profiling : Integrate LC-MS data to confirm lipid peroxidation products (e.g., malondialdehyde) .
Data Interpretation and Reporting
Q. How can conflicting results about Alyssin’s β-sheet protein reduction be contextualized?
Q. What frameworks ensure reproducibility in Alyssin studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
